

An In-depth Technical Guide to 3-Acetylphenyl ethyl(methyl)carbamate

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Compound of Interest

Compound Name: 3-Acetylphenyl
ethyl(methyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activity of **3-Acetylphenyl ethyl(methyl)carbamate**. This compound is primarily known as a process-related impurity of Rivastigmine, a cholinesterase inhibitor used in the treatment of Alzheimer's disease. This document collates available data on its chemical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its presumed mechanism of action based on its structural class. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Core Properties

3-Acetylphenyl ethyl(methyl)carbamate, also identified as Rivastigmine impurity C, possesses the following fundamental properties.

Property	Value	Source
IUPAC Name	(3-acetylphenyl) N-ethyl-N-methylcarbamate	--INVALID-LINK--
Synonyms	Rivastigmine impurity C, 3'-(ethyl(methyl)carbamoyl)oxyacetophenone	--INVALID-LINK--
CAS Number	855300-09-3	--INVALID-LINK--
Chemical Formula	C ₁₂ H ₁₅ NO ₃	--INVALID-LINK--
Molecular Weight	221.25 g/mol	--INVALID-LINK--
Physical Form	Yellowish oily mass	[Der Pharma Chemica, 2017, 9(9):31-35]
Purity	Not specified in literature, synthesized as an analytical standard.	[Der Pharma Chemica, 2017, 9(9):31-35]
Storage	Inert atmosphere, room temperature.	--INVALID-LINK--

Computed Physicochemical Properties

The following properties have been computationally predicted and are available through public databases.

Property	Value	Source
XLogP3	1.5	--INVALID-LINK--
Hydrogen Bond Donor Count	0	--INVALID-LINK--
Hydrogen Bond Acceptor Count	3	--INVALID-LINK--
Rotatable Bond Count	4	--INVALID-LINK--
Exact Mass	221.105193 g/mol	--INVALID-LINK--
Topological Polar Surface Area	46.6 Å ²	--INVALID-LINK--

Experimental Protocols

Synthesis of 3-Acetylphenyl ethyl(methyl)carbamate (Rivastigmine Impurity E)

The following protocol is adapted from the synthesis of "Impurity-E" as described in the scientific literature.

Materials:

- 1-(3-hydroxyphenyl) ethanone
- 1,4-Dioxane
- Sodium methoxide (NaOCH₃)
- Ethyl(methyl)carbamic chloride
- 10% Acetic acid solution

Procedure:

- In a suitable reaction vessel, dissolve 5.0 g (36.72 mmol) of 1-(3-hydroxyphenyl) ethanone in 25 ml of 1,4-dioxane.

- To this solution, add 3.96 g (73.33 mmol) of sodium methoxide.
- Slowly add 5.36 g (44.09 mmol) of ethyl(methyl)carbamic chloride to the reaction mixture at room temperature.
- Heat the reaction mixture to 60-65°C.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to 10-15°C.
- Adjust the pH of the reaction mixture to 7.0-8.0 by the addition of a 10% acetic acid solution.
- Separate the dioxane layer.
- Concentrate the organic layer under vacuum to yield a yellowish oily mass of **3-Acetylphenyl ethyl(methyl)carbamate** (6.58 g).



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*Synthesis workflow for **3-Acetylphenyl ethyl(methyl)carbamate**.*

Analytical Methodology

The characterization and analysis of **3-Acetylphenyl ethyl(methyl)carbamate** have been reported using spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

- Column: Symmetry C18, 250 x 4.6 mm
- Detection: 290 nm

- Retention Time: 41.556 min (as Impurity-E)

Spectroscopic Characterization: The synthesized compound was characterized using the following spectroscopic methods, although the detailed spectra are not publicly available:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectra were recorded on a Bruker Advance 300 Spectrometer.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra were obtained using a Thermo Finnigan LCQ Classic Mass Spectrometer.
- Infrared Spectroscopy (IR): IR spectra were recorded on a SHIMADZU IR spectrometer-8400.

Biological Activity and Mechanism of Action

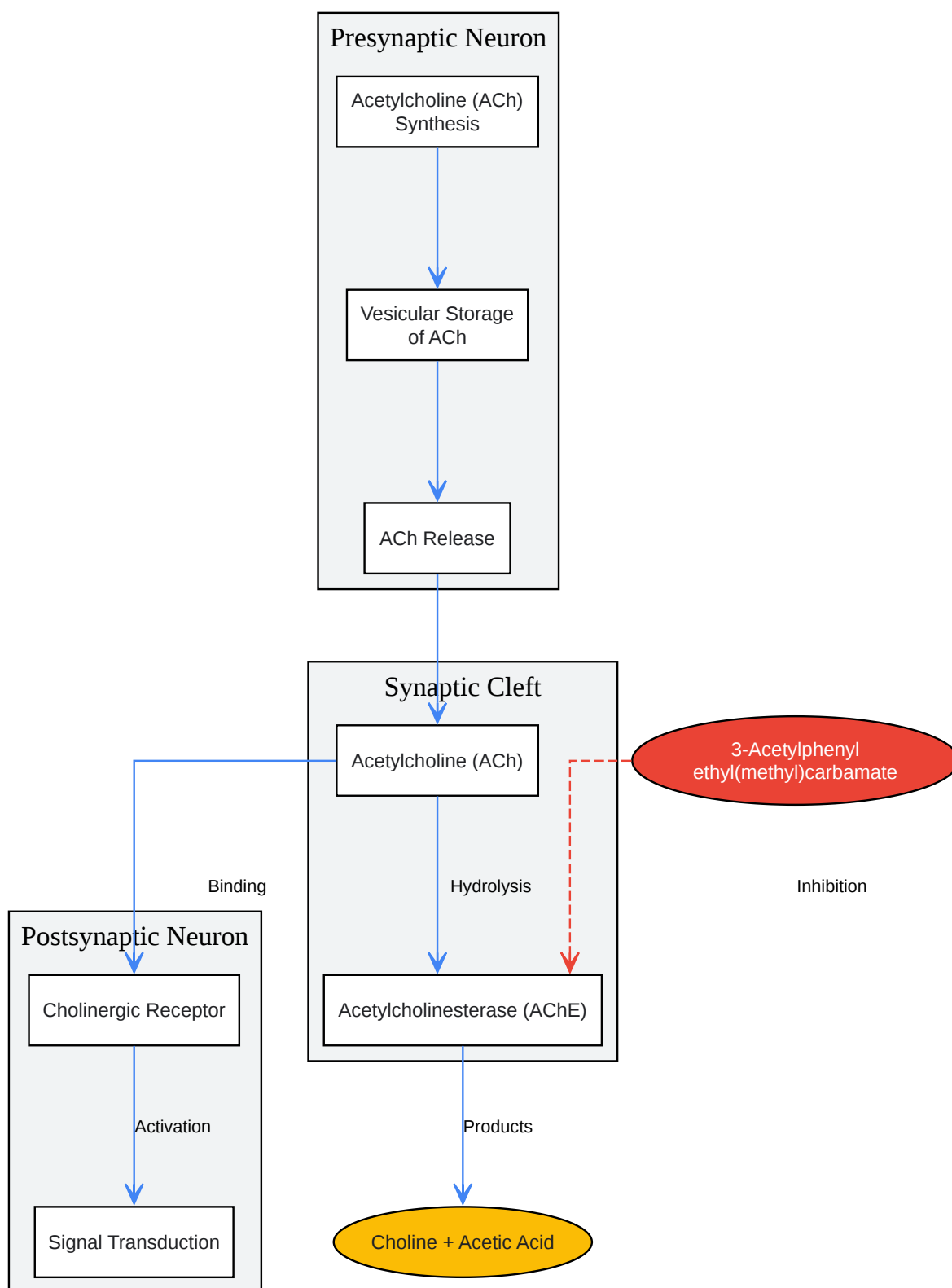
Presumed Mechanism of Action: Acetylcholinesterase Inhibition

As a carbamate derivative, **3-Acetylphenyl ethyl(methyl)carbamate** is presumed to act as an acetylcholinesterase (AChE) inhibitor. This mechanism is shared by the parent drug, Rivastigmine. AChE is a key enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal.

Inhibition of AChE by a carbamate, such as **3-Acetylphenyl ethyl(methyl)carbamate**, leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, leading to enhanced cholinergic neurotransmission.

Signaling Pathway

The inhibition of acetylcholinesterase by **3-Acetylphenyl ethyl(methyl)carbamate** disrupts the normal cholinergic signaling pathway as depicted below.



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